(R)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate
CAS No.:
Cat. No.: VC17897624
Molecular Formula: C12H25NO8S2
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H25NO8S2 |
---|---|
Molecular Weight | 375.5 g/mol |
IUPAC Name | [(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentyl] methanesulfonate |
Standard InChI | InChI=1S/C12H25NO8S2/c1-12(2,3)21-11(14)13-10(9-20-23(5,17)18)7-6-8-19-22(4,15)16/h10H,6-9H2,1-5H3,(H,13,14)/t10-/m1/s1 |
Standard InChI Key | VVQGYZCBLJTGGR-SNVBAGLBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCCOS(=O)(=O)C)COS(=O)(=O)C |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)COS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a tert-butoxycarbonyl (Boc)-protected amine and dual methanesulfonate ester groups. Its IUPAC name, (R)-2-((tert-butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate, reflects its stereochemistry at the second carbon and the presence of sulfonate moieties at the terminal positions . The molecular formula is C₁₂H₂₅NO₈S₂, with a molecular weight of 375.459 g/mol .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1473368-47-6 | |
Purity | >95% (HPLC) | |
Molecular Formula | C₁₂H₂₅NO₈S₂ | |
Molecular Weight | 375.459 g/mol | |
Storage Temperature | -20°C | |
SMILES Notation | CC(C)(C)OC(=O)NC@HCOS(=O)(=O)C |
The Boc group safeguards the amine during synthetic reactions, while the methanesulfonate esters act as leaving groups, facilitating nucleophilic substitutions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with a pentane-1,5-diol derivative. The amine group at the second carbon is protected via Boc anhydride under basic conditions, followed by sulfonation using methanesulfonyl chloride . A patent detailing NR2B antagonists highlights the use of chiral chromatography to resolve enantiomers, underscoring the importance of stereochemical control in producing (R)-configured intermediates .
Purification and Quality Control
High-performance liquid chromatography (HPLC) ensures >95% purity, critical for pharmaceutical applications . The compound’s sensitivity to hydrolysis necessitates anhydrous conditions during storage and handling .
Applications in Pharmaceutical Synthesis
Role as a Building Block
The compound’s dual sulfonate groups enable it to act as a bifunctional alkylating agent. In the synthesis of Alogliptin (a dipeptidyl peptidase-4 inhibitor), it facilitates the formation of key carbon-nitrogen bonds . Patent WO2017066368A1 demonstrates its utility in constructing piperidine and piperazine derivatives, which are prevalent in neuromodulatory drugs .
Prodrug Development
The Boc group’s stability under physiological conditions makes the compound a candidate for prodrug formulations. By masking reactive amines, it enhances drug bioavailability and target specificity .
Future Directions
Advances in continuous-flow chemistry could streamline its synthesis, reducing reliance on chiral separations . Additionally, exploring its utility in covalent inhibitor design may unlock novel therapeutic applications.
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